RS-102221

Description

Properties

IUPAC Name |

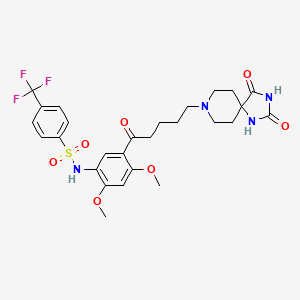

N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31F3N4O7S/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZZZODVDSHQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31F3N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028164 | |

| Record name | N-{5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185376-97-0 | |

| Record name | N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-1-oxopentyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185376-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RS-102221 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48D22QR8GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RS-102221

A Potent and Selective 5-HT2C Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of RS-102221, a potent and selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor. This document details its binding affinity, functional antagonism, and its effects on downstream signaling pathways and in vivo physiological processes. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action: Selective 5-HT2C Receptor Blockade

This compound is a benzenesulfonamide (B165840) derivative that acts as a high-affinity antagonist at the 5-HT2C receptor.[1] Its primary mechanism of action is to competitively bind to this receptor, thereby blocking the effects of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in regulating mood, appetite, and the release of other neurotransmitters such as dopamine (B1211576).[2]

By antagonizing the 5-HT2C receptor, this compound effectively inhibits its constitutive activity and blocks serotonin-induced signaling cascades. This leads to a variety of downstream effects, including an increase in dopamine release in key brain regions.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Binding Affinity (pKi) | |

| Receptor | Species |

| 5-HT2C | Human |

| 5-HT2C | Rat |

| 5-HT2A | Not Specified |

| 5-HT2B | Not Specified |

Table 1: Binding Affinity of this compound. The pKi value is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of the antagonist. Higher pKi values denote stronger binding affinity. Data sourced from Bonhaus et al., 1997.[1]

| Functional Antagonism (pA2) | |

| Assay | pA2 |

| Microphysiometry | 8.1 |

Table 2: Functional Antagonist Potency of this compound. The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Data sourced from Bonhaus et al., 1997.[1]

Signaling Pathways

The 5-HT2C receptor is known to couple to multiple G-protein signaling pathways. As an antagonist, this compound blocks the initiation of these cascades by serotonin.

Canonical Gq/11 Pathway

The primary signaling pathway for the 5-HT2C receptor involves its coupling to the Gq/11 family of G-proteins.[2] Activation of this pathway by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial G-protein coupling.

Modulation of Dopamine Release

A key consequence of 5-HT2C receptor antagonism is the modulation of dopamine neurotransmission. 5-HT2C receptors are known to exert an inhibitory effect on dopamine release in several brain regions. By blocking these receptors, this compound disinhibits dopaminergic neurons, leading to an increase in extracellular dopamine levels.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

-

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

-

Materials:

-

Cell membranes expressing the human or rat 5-HT2C receptor.

-

Radioligand: e.g., [3H]mesulergine.

-

Unlabeled competitor: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Microphysiometry Assay

This functional assay measures the antagonist potency (pA2) of this compound.

-

Principle: Microphysiometry measures the metabolic activity of cells by detecting small changes in the extracellular acidification rate. Agonist activation of Gq-coupled receptors like 5-HT2C leads to an increase in this rate, which can be blocked by an antagonist.

-

Materials:

-

Cells expressing the 5-HT2C receptor (e.g., CHO cells).[1]

-

Microphysiometer system (e.g., Cytosensor).

-

5-HT (agonist).

-

This compound (antagonist).

-

Low-buffer cell culture medium.

-

-

Procedure:

-

Culture the 5-HT2C expressing cells in the microphysiometer chambers.

-

Establish a baseline extracellular acidification rate.

-

Apply increasing concentrations of 5-HT to generate a concentration-response curve.

-

In separate experiments, pre-incubate the cells with a fixed concentration of this compound before applying increasing concentrations of 5-HT.

-

Repeat with several concentrations of this compound.

-

-

Data Analysis:

-

Measure the shift in the 5-HT concentration-response curve caused by each concentration of this compound.

-

Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the Schild plot provides the pA2 value.

-

In Vivo Microdialysis

This technique is used to measure the effect of this compound on extracellular dopamine levels in the brain of freely moving animals.[3][4][5][6][7]

-

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region (e.g., the striatum). The probe is perfused with a physiological solution, and small molecules like dopamine diffuse from the extracellular fluid into the perfusate, which is then collected and analyzed.

-

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.

-

This compound for administration.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to the perfusion pump and begin collecting baseline dialysate samples.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.

-

-

Data Analysis:

-

Quantify the dopamine concentration in each sample.

-

Express the post-drug dopamine levels as a percentage of the baseline levels.

-

Compare the dopamine levels in the this compound treated group to a vehicle-treated control group.

-

In Vivo Effects

Preclinical studies in animal models have demonstrated several in vivo effects of this compound that are consistent with its mechanism of action as a 5-HT2C receptor antagonist.

-

Increased Food Intake and Weight Gain: Daily administration of this compound (2 mg/kg, i.p.) to rats has been shown to increase food intake and lead to weight gain.[1] This is a well-documented effect of 5-HT2C receptor antagonism, as these receptors are involved in the regulation of satiety.

-

Anxiolytic-like Effects: In mouse models of anxiety, such as the light-dark box test, this compound has demonstrated anxiolytic-like properties. This suggests that the 5-HT2C receptor is involved in the modulation of anxiety-related behaviors.

Clinical Trial Status

A thorough search of publicly available clinical trial registries did not yield any information on clinical trials involving this compound. This suggests that the compound may not have progressed to human clinical development or that such information is not in the public domain.

Conclusion

This compound is a potent and selective 5-HT2C receptor antagonist with a well-characterized preclinical pharmacological profile. Its high affinity for the 5-HT2C receptor and its ability to block downstream signaling pathways, leading to effects such as increased dopamine release, underscore its potential as a research tool and a lead compound for the development of therapeutics targeting the serotonergic system. The in vivo effects on appetite and anxiety further highlight the physiological roles of the 5-HT2C receptor. While its clinical development status is unknown, the detailed understanding of its mechanism of action provides a solid foundation for future research in this area.

References

- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 3. benchchem.com [benchchem.com]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

RS-102221: A Comprehensive Technical Guide to a Selective 5-HT2C Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-102221 is a potent and highly selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. This compound has been instrumental in elucidating the physiological roles of the 5-HT2C receptor, which is implicated in the regulation of mood, appetite, and reward pathways. As a selective antagonist, this compound effectively blocks the downstream signaling initiated by serotonin binding to the 5-HT2C receptor. This guide provides an in-depth overview of the pharmacological properties, mechanism of action, and key experimental data related to this compound, serving as a valuable resource for researchers in neuroscience and drug development.

Pharmacological Profile

This compound, chemically identified as 8-[5-(5-amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, is a benzenesulfonamide (B165840) derivative.[1] It exhibits nanomolar affinity for the 5-HT2C receptor and demonstrates significant selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors, as well as other neurotransmitter receptors.[1][2][3]

Binding Affinity and Selectivity

The binding affinity and selectivity of this compound have been characterized through extensive radioligand binding assays. The quantitative data from these studies are summarized in the tables below.

| Receptor | Species | Parameter | Value | Reference |

| 5-HT2C | Human | pKi | 8.4 | [1] |

| 5-HT2C | Rat | pKi | 8.5 | [1] |

| 5-HT2C | N/A | Ki | 10 nM | [3] |

| 5-HT2C | Human | IC50 | 3.1 nM |

Table 1: Binding Affinity of this compound for the 5-HT2C Receptor

| Receptor Subtype | Selectivity Fold vs. 5-HT2C | Reference |

| 5-HT2A | ~100-fold | [1][3] |

| 5-HT2B | ~100-fold | [1][3] |

| Other 5-HT Receptors | >100-fold | [2] |

| α-adrenergic Receptors | >100-fold | [2] |

| β-adrenergic Receptors | >100-fold | [2] |

| Muscarinic ACh Receptors | >100-fold | [2] |

Table 2: Selectivity Profile of this compound

Mechanism of Action: Antagonism of the 5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins.[4] Upon activation by its endogenous ligand, serotonin (5-HT), the receptor initiates a downstream signaling cascade that leads to various cellular responses. This compound functions as a competitive antagonist, binding to the 5-HT2C receptor and preventing the binding of serotonin, thereby inhibiting the initiation of this signaling pathway.

The canonical signaling pathway for the 5-HT2C receptor is as follows:

-

Serotonin Binding: Serotonin binds to the extracellular domain of the 5-HT2C receptor.

-

Gq/G11 Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/G11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/G11 stimulates the enzyme phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4]

-

Downstream Effects:

This compound blocks this entire cascade at the initial step by preventing serotonin from binding to the receptor.

5-HT2C Receptor Gq/G11 Signaling Pathway and its Antagonism by this compound.

Key Experimental Protocols

Radioligand Binding Assay for 5-HT2C Receptor

This protocol is adapted from standard competitive radioligand binding assays used to determine the affinity of a test compound for the 5-HT2C receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT2C receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [3H]mesulergine.[5]

-

Non-specific binding control: Mianserin or Ketanserin.[5]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

96-well plates.

-

Glass fiber filter mats (PEI-soaked).

-

Cell harvester.

-

Liquid scintillation counter.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the 5-HT2C receptor in cold lysis buffer.[5]

-

Centrifuge to remove nuclei and debris.[5]

-

Pellet the cell membranes by high-speed centrifugation.[5]

-

Wash and resuspend the membrane pellet in assay buffer.[5]

-

Determine protein concentration using a standard method (e.g., BCA assay).[5]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add diluted cell membranes, assay buffer, and [3H]mesulergine.[5]

-

Non-specific Binding (NSB): Add diluted cell membranes, a high concentration of a non-radiolabeled 5-HT2C ligand (e.g., 10 µM Mianserin), and [3H]mesulergine.[5]

-

Competitive Binding: Add diluted cell membranes, varying concentrations of this compound, and [3H]mesulergine.[5]

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes to reach equilibrium.[5]

-

-

Filtration and Washing:

-

Radioactivity Measurement:

-

Dry the filter mats.

-

Add scintillation cocktail to each filter.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5]

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]mesulergine binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Workflow for a Radioligand Binding Assay to Determine this compound Affinity.

In Vivo Assessment of Anxiolytic Effects: Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Objective: To evaluate the anxiolytic effects of this compound in mice.

Apparatus:

-

A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.[6][7]

Animals:

-

Male mice (e.g., C57BL/6 or BALB/c).

Procedure:

-

Acclimatization: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle to different groups of mice.[3][8]

-

Testing:

-

Behavioral Scoring:

-

Manually or with automated tracking software, score the following parameters:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

-

An entry is typically defined as all four paws entering an arm.

-

-

Data Analysis:

-

Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

-

Compare the data from the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

An increase in the percentage of open arm entries and/or time spent in the open arms is indicative of an anxiolytic effect.

-

In Vivo Assessment of Effects on Food Intake and Body Weight

Antagonism of the 5-HT2C receptor is known to increase food intake and body weight.

Objective: To determine the effect of this compound on food intake and body weight in rats.[1]

Animals:

-

Male Sprague-Dawley rats.

Procedure:

-

Housing and Acclimatization: House rats individually and allow them to acclimate to the housing conditions and diet.

-

Baseline Measurement: Record the baseline food intake and body weight for each rat for several days before the start of the treatment.

-

Drug Administration: Administer this compound (e.g., 2 mg/kg, intraperitoneally, daily) or vehicle to different groups of rats.[1]

-

Data Collection:

-

Measure food intake daily by weighing the remaining food pellets.

-

Measure body weight daily.

-

-

Data Analysis:

-

Compare the daily food intake and body weight changes between the this compound-treated group and the vehicle-treated control group over the treatment period using appropriate statistical methods (e.g., repeated measures ANOVA).

-

An increase in food intake and body weight in the this compound-treated group compared to the control group indicates an effect mediated by 5-HT2C receptor antagonism.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the 5-HT2C receptor. Its high affinity and selectivity make it a reliable antagonist for both in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of serotonergic systems and their implications in various physiological and pathological processes. Further research with this compound will continue to enhance our understanding of the complex functions of the 5-HT2C receptor and its potential as a therapeutic target.

References

- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

RS-102221: A Comprehensive Technical Guide to a Selective 5-HT2C Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of RS-102221, a potent and selective antagonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor. The 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key modulator of mood, appetite, and cognition. Its dysregulation has been implicated in a range of neuropsychiatric and metabolic disorders, making it a significant target for therapeutic intervention. This document consolidates the current knowledge on this compound, presenting its pharmacological profile, including binding affinity and functional activity, in a clear, quantitative format. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate the replication and extension of research. Furthermore, this guide includes visualizations of the 5-HT2C receptor signaling pathways and experimental workflows to provide a comprehensive understanding of the mechanisms of action and methodologies for studying this compound.

Pharmacological Profile of this compound

This compound, chemically identified as 8-[5-(5-amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, is a high-affinity antagonist for the 5-HT2C receptor.[1] Its pharmacological activity is characterized by its strong binding to the receptor and its ability to inhibit the functional response induced by 5-HT2C agonists.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound for Serotonin (B10506) Receptors

| Receptor Subtype | Species | Assay Type | Radioligand | Value | Reference |

| 5-HT2C | Human | Radioligand Binding | [3H]mesulergine | pKi = 8.4 (Ki = 4.0 nM) | [1] |

| 5-HT2C | Rat | Radioligand Binding | [3H]mesulergine | pKi = 8.5 (Ki = 3.2 nM) | [1] |

| 5-HT2A | Human | Radioligand Binding | Not Specified | ~100-fold lower affinity than for 5-HT2C | [1] |

| 5-HT2B | Human | Radioligand Binding | Not Specified | ~100-fold lower affinity than for 5-HT2C | [1] |

Table 2: Functional Activity of this compound

| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |

| Microphysiometry | Not Specified | Not Specified | pA2 | 8.1 | [1] |

| Calcium Mobilization | HEK293 | Serotonin | IC50 | 15 nM | |

| Inositol (B14025) Phosphate Accumulation | CHO | Serotonin | IC50 | Not available |

5-HT2C Receptor Signaling Pathways

The 5-HT2C receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). However, evidence also suggests coupling to other G-proteins and the involvement of β-arrestin-mediated pathways. This compound, as an antagonist, blocks the initiation of these signaling cascades by preventing the binding of serotonin or other agonists.

Canonical Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2C receptor undergoes a conformational change, activating the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Caption: Canonical 5-HT2C receptor Gq/11 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [3H]mesulergine.

-

Non-specific binding control: Mianserin (B1677119) (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Cell membranes (typically 10-20 µg protein per well).

-

[3H]mesulergine (at a concentration near its Kd, e.g., 1 nM).

-

Either this compound dilution, assay buffer (for total binding), or mianserin (for non-specific binding).

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for the radioligand binding assay.

This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.

-

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

5-HT2C receptor agonist (e.g., serotonin).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Seed cells into the microplates and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound and pre-incubate with the cells.

-

Add a fixed concentration of the 5-HT2C agonist (typically the EC80 concentration) to all wells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Determine the IC50 value of this compound by analyzing the inhibition of the agonist-induced calcium response.

-

Caption: Workflow for the calcium mobilization assay.

In Vivo Assays

This assay assesses the in vivo efficacy of this compound in a model relevant to the role of 5-HT2C receptors in appetite regulation.

-

Animals: Male Sprague-Dawley rats.

-

Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

-

Procedure:

-

Acclimate the rats to the housing conditions for at least one week.

-

Record baseline food intake and body weight for several days.

-

Administer this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle daily.[1]

-

Measure food intake and body weight at regular intervals (e.g., daily) for the duration of the study (e.g., 14 days).[2]

-

Analyze the data to determine the effect of this compound on cumulative food intake and change in body weight compared to the vehicle-treated group.

-

This test is used to evaluate the potential anxiolytic effects of this compound.

-

Animals: Male mice (e.g., C57BL/6).

-

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.

-

Procedure:

-

Acclimate the mice to the testing room for at least 30 minutes before the experiment.

-

Administer this compound (e.g., 1-2 mg/kg, intraperitoneally) or vehicle.[3]

-

After a set pre-treatment time (e.g., 30 minutes), place the mouse in the center of the light compartment.

-

Record the behavior of the mouse for a defined period (e.g., 5-10 minutes) using a video tracking system.

-

Analyze the following parameters: time spent in the light compartment, number of transitions between compartments, and latency to enter the dark compartment. An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its high affinity and selectivity make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of antagonizing the 5-HT2C receptor in various CNS disorders. The provided visualizations of the signaling pathways and experimental workflows aim to enhance the understanding and practical application of this research.

References

RS-102221: A Technical Guide to a Selective 5-HT2C Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-102221 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor (GPCR) implicated in a wide array of neurological processes. Developed by Hoffmann-La Roche, it was one of the first compounds to exhibit significant selectivity for the 5-HT2C subtype over the closely related 5-HT2A and 5-HT2B receptors.[1] This high selectivity has established this compound as a critical pharmacological tool for elucidating the physiological and pathological roles of the 5-HT2C receptor. Its demonstrated anxiolytic effects in animal models and its ability to modulate dopamine (B1211576) signaling underscore its therapeutic potential and its value in neuroscience research.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound is a complex synthetic molecule featuring a benzenesulfonamide (B165840) moiety linked to a dimethoxyphenyl-pentanoyl group, which is in turn connected to a 1,3,8-triazaspiro[4.5]decane-2,4-dione core.[1][2] The compound is most commonly available as a hydrochloride salt to enhance its solubility and stability.[3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-{5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide[1] |

| CAS Number | 185376-97-0 (Free Base)[1][3], 187397-18-8 (HCl Salt)[4][5] |

| PubChem CID | 3693566[1] |

| ChEMBL ID | CHEMBL88402[1] |

| SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C(=O)CCCCN3CCC4(CC3)NC(=O)NC4=O)C=C2OC)OC)C(F)(F)F[1] |

| InChI Key | HZZZZODVDSHQRG-UHFFFAOYSA-N[1] |

Physicochemical Properties

The properties listed below correspond to the this compound free base and its hydrochloride salt form.

| Property | Value (Free Base) | Value (HCl Salt) |

| Molecular Formula | C27H31F3N4O7S[1] | C27H31F3N4O7S.HCl[5][6] |

| Molecular Weight | 614.64 g/mol [1] | 649.08 g/mol [4][5][7] |

| Appearance | Solid Powder[7] | Solid[4] |

| Purity | >98%[3] | ≥98%[5][6] |

| Solubility | Not specified | Soluble to 100 mM in DMSO[4][5] |

| Storage | Store at Room Temperature[3] | Store at Room Temperature[5][6] |

Pharmacology

This compound functions as a competitive antagonist at the 5-HT2C receptor with high affinity and selectivity.[2] It has no detectable intrinsic efficacy, meaning it does not activate the receptor upon binding.[2][8] Its primary value lies in its ability to selectively block the downstream signaling initiated by the endogenous agonist, serotonin.

Mechanism of Action & Receptor Selectivity

The 5-HT2C receptor is a GPCR that primarily couples to the Gq/11 family of G-proteins.[2][6] Antagonism by this compound blocks the activation of this pathway. The compound's utility is defined by its high selectivity, showing approximately 100-fold greater affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B subtypes.[1][2][4] It also displays over 100-fold selectivity against other serotonin receptors, as well as adrenergic and muscarinic acetylcholine (B1216132) receptors.[4][5]

Binding Affinity and Functional Potency

The affinity of this compound for the 5-HT2C receptor has been quantified through various in vitro assays.

| Parameter | Species | Value | Assay Type |

| pKi | Human | 8.4[2][4] | Radioligand Binding |

| pKi | Human | 8.7[5] | Radioligand Binding |

| Ki | Human | 10 nM[3] | Radioligand Binding |

| pKi | Rat | 8.5[2] | Radioligand Binding |

| pA2 | Not specified | 8.1[2][8] | Microphysiometry Functional Assay |

-

pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist. Higher values denote stronger affinity.

-

Ki: The inhibition constant, representing the concentration of antagonist required to occupy 50% of the receptors.

-

pA2: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Signaling Pathways

As an antagonist, this compound blocks the canonical signaling cascade of the 5-HT2C receptor. Understanding this pathway is crucial for interpreting the effects of the compound.

Canonical 5-HT2C Receptor Signaling (Gq/11 Pathway)

The primary signal transduction pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins.[2][6] Upon activation by an agonist like serotonin, the Gαq subunit activates Phospholipase C (PLC).[4][6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][6] The combination of elevated cytosolic Ca2+ and DAG activates Protein Kinase C (PKC), which phosphorylates numerous downstream proteins, leading to a variety of cellular responses.[4][6] this compound prevents the initiation of this entire cascade.

Key Experimental Protocols

The pharmacological profile of this compound is primarily determined using in vitro radioligand binding assays. The following protocol describes a typical competition binding experiment to determine the affinity (Ki) of an unlabeled compound like this compound.

Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled antagonist from the 5-HT2C receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293, CHO) expressing the human 5-HT2C receptor.[5]

-

Radioligand: [3H]mesulergine, a high-affinity 5-HT2C antagonist radioligand.[5]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) at a range of concentrations.

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2C ligand like Mianserin to determine binding to non-receptor sites.[5]

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]

-

Equipment: 96-well plates, cell harvester for filtration, scintillation counter.[9]

Methodology:

-

Membrane Preparation:

-

Homogenize cells expressing the 5-HT2C receptor in a cold lysis buffer containing protease inhibitors.[5][9]

-

Perform differential centrifugation to pellet the cell membranes, which are rich in the receptor of interest.[5][9]

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[9]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add cell membranes, assay buffer, and the radioligand ([3H]mesulergine) at a concentration near its dissociation constant (Kd).[5]

-

Non-Specific Binding (NSB) Wells: Add cell membranes, the NSB control (e.g., Mianserin), and the radioligand.[5]

-

Competition Wells: Add cell membranes, the radioligand, and varying concentrations of this compound.[5]

-

-

Incubation:

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (which passes through).[9]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

-

Quantification:

-

Data Analysis:

-

Calculate Specific Binding = Total Binding CPM - Non-Specific Binding CPM.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

The Discovery and Pharmacological Profile of RS-102221: A Selective 5-HT2C Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RS-102221, a pioneering compound developed by Hoffmann-La Roche, emerged in the mid-1990s as one of the first highly potent and selective antagonists for the serotonin (B10506) 5-HT2C receptor. Its discovery marked a significant milestone in the exploration of the 5-HT2C receptor's role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to serve as a valuable resource for the scientific community.

Introduction and Historical Context

The serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has long been a target of interest for its involvement in mood, appetite, and cognition. Prior to the advent of this compound, the lack of selective antagonists hindered the precise elucidation of its functions, as available ligands often displayed significant affinity for the closely related 5-HT2A and 5-HT2B receptors. The development of this compound by Hoffmann-La Roche provided researchers with a critical tool to dissect the specific roles of the 5-HT2C receptor.[1] The seminal 1997 publication by Bonhaus and colleagues in Neuropharmacology introduced this compound as a novel benzenesulfonamide (B165840) derivative with nanomolar affinity and approximately 100-fold selectivity for the 5-HT2C receptor over its 5-HT2A and 5-HT2B counterparts.[1]

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT2C receptor. The following tables summarize the key quantitative data gathered from in vitro and functional assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Radioligand | Assay Type | pKi | Ki (nM) | Reference |

| 5-HT2C | Human | [³H]-Mesulergine | Radioligand Binding | 8.4 | ~4 | [1] |

| 5-HT2C | Rat | [³H]-Mesulergine | Radioligand Binding | 8.5 | ~3.2 | [1] |

| 5-HT2A | Human | [³H]-Ketanserin | Radioligand Binding | <6.5 | >320 | [1] |

| 5-HT2B | Human | [³H]-5-HT | Radioligand Binding | <6.5 | >320 | [1] |

Table 2: Functional Antagonist Activity of this compound

| Assay Type | Cell Line | Agonist | Measured Response | pA2 | Reference |

| Microphysiometry | CHO cells expressing human 5-HT2C receptors | Serotonin (5-HT) | Extracellular Acidification Rate | 8.1 | [1] |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound. While the precise protocols from the original discovery publication by Bonhaus et al. (1997) could not be obtained in their entirety, the following represent standard and detailed procedures for such assays.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human or rat 5-HT2C, 5-HT2A, or 5-HT2B receptors.

-

Radioligands: [³H]-Mesulergine (for 5-HT2C), [³H]-Ketanserin (for 5-HT2A), [³H]-5-HT (for 5-HT2B).

-

This compound (test compound).

-

Non-specific binding competitor (e.g., high concentration of an unlabeled standard antagonist like mianserin (B1677119) for 5-HT2C).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester and vacuum filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and varying concentrations of this compound.

-

For determining total binding, add vehicle instead of this compound.

-

For determining non-specific binding, add a high concentration of the non-specific binding competitor.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Microphysiometry Functional Assay

This cell-based assay measures the functional consequence of receptor activation, in this case, as an antagonist.

Objective: To determine the functional antagonist potency (pA2) of this compound at the human 5-HT2C receptor.

Principle: Microphysiometry measures the rate of extracellular acidification, which is an indicator of cellular metabolic activity. Activation of Gq-coupled receptors like 5-HT2C leads to an increase in metabolism and thus an increased acidification rate. An antagonist will block this agonist-induced effect.

Materials:

-

CHO cells stably expressing the human 5-HT2C receptor.

-

Cell culture medium.

-

Microphysiometer instrument (e.g., Cytosensor).

-

Sensor chambers.

-

Serotonin (5-HT) as the agonist.

-

This compound as the antagonist.

-

Low-buffer running medium.

Procedure:

-

Cell Preparation:

-

Seed the CHO-5-HT2C cells into the sensor chambers of the microphysiometer and allow them to adhere and form a monolayer.

-

-

Assay Execution:

-

Perfuse the cells with the low-buffer running medium at a constant rate.

-

Establish a baseline extracellular acidification rate.

-

Introduce increasing concentrations of serotonin to the cells to generate a dose-response curve for the agonist-induced increase in acidification rate.

-

Wash the cells to return to baseline.

-

Pre-incubate the cells with a fixed concentration of this compound for a defined period.

-

While in the presence of this compound, re-introduce increasing concentrations of serotonin and generate a new dose-response curve.

-

Repeat this process with several different concentrations of this compound.

-

-

Data Analysis:

-

The dose-response curves for serotonin in the presence of different concentrations of this compound will be shifted to the right.

-

Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

-

Mandatory Visualizations

Signaling Pathway

The 5-HT2C receptor primarily signals through the Gq/11 G-protein, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Caption: 5-HT2C receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay.

References

RS-102221: A Technical Guide to its Serotonin Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the serotonin (B10506) receptor selectivity profile of RS-102221, a potent and highly selective 5-HT2C receptor antagonist. This document summarizes key quantitative binding and functional data, outlines detailed experimental methodologies, and visualizes associated signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the known quantitative data for this compound's binding affinity and functional activity at serotonin receptors.

Table 1: Binding Affinity of this compound at Serotonin (5-HT) Receptors

| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity vs. 5-HT2C | Reference |

| 5-HT2C | Human | 8.4 | 4.0 | - | [1] |

| 5-HT2C | Rat | 8.5 | 3.2 | - | [1] |

| 5-HT2A | Human/Rat | ~6.4 | ~400 | ~100-fold | [1] |

| 5-HT2B | Human/Rat | ~6.4 | ~400 | ~100-fold | [1] |

| Other 5-HT, α- and β-adrenergic, and muscarinic ACh receptors | - | - | >400 | >100-fold |

Table 2: Functional Activity of this compound

| Assay Type | Receptor | Species | Activity | pA2 | Reference |

| Microphysiometry | 5-HT2C | - | Antagonist | 8.1 | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in determining the selectivity profile of this compound.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity (Ki) of a compound for a specific receptor. A competitive binding assay is typically used to assess the affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

-

Cells stably expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of the appropriate radioligand (e.g., [³H]-mesulergine for 5-HT2C receptors). The concentration is usually at or near the Kd of the radioligand for the receptor.

-

A range of concentrations of the unlabeled test compound (this compound).

-

The prepared cell membranes.

-

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.

-

Total binding is determined in the absence of any competing unlabeled ligand.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Cytosensor Microphysiometry Functional Assay

The Cytosensor Microphysiometer is a biosensor that measures the rate of proton extrusion from cells, which is an indicator of overall metabolic activity. For Gq-coupled receptors like 5-HT2C, agonist activation leads to an increase in the extracellular acidification rate (ECAR). Antagonists will block this agonist-induced increase.

1. Cell Preparation:

-

Cells stably expressing the 5-HT2C receptor are seeded into microphysiometer capsules and allowed to attach and form a monolayer.

2. Assay Procedure:

-

The cell-containing capsules are placed in the microphysiometer chamber and perfused with a low-buffering capacity medium.

-

A baseline ECAR is established.

-

Cells are then exposed to a known 5-HT2C receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response, and the increase in ECAR is measured.

-

To determine the antagonist activity of this compound, cells are pre-incubated with various concentrations of this compound before being challenged with the agonist.

3. Data Analysis:

-

The ability of this compound to inhibit the agonist-induced increase in ECAR is quantified.

-

The Schild equation is used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: 5-HT2C Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: Experimental Workflow for Radioligand Binding Assay to Determine Ki of this compound.

References

An In-Depth Technical Guide to the Pharmacokinetic Properties of RS-102221

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-102221 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. This receptor is a key modulator of numerous physiological processes, including mood, appetite, and cognition, making it a significant target for therapeutic intervention in psychiatric and metabolic disorders. This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetic properties of this compound, including its absorption, distribution, and its interaction with its primary target. Due to the limited publicly available quantitative data on the metabolism and excretion of this compound, this guide will focus on the established characteristics and provide a framework for the experimental approaches typically used in the preclinical assessment of such compounds.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that exerts its diverse effects through a family of at least 14 distinct receptor subtypes. Among these, the 5-HT2C receptor has emerged as a promising therapeutic target for a range of neuropsychiatric conditions. This compound has been identified as a selective antagonist for this receptor, demonstrating high affinity and approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1] Understanding the pharmacokinetic profile of this compound is paramount for its development as a potential therapeutic agent, as these properties govern its onset, intensity, and duration of action.

Pharmacodynamic Properties

This compound acts as a competitive antagonist at the 5-HT2C receptor. In functional assays, it effectively blocks the signaling cascade initiated by the binding of serotonin. The primary and most well-characterized downstream signaling pathway of the 5-HT2C receptor is the Gq/11 pathway.[2]

Signaling Pathway

Upon agonist binding, the 5-HT2C receptor activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[3] this compound, by blocking the initial binding of serotonin, prevents the initiation of this cascade.

Recent research also suggests that 5-HT2C receptors can couple to other G-proteins, such as Gi/o and G12/13, and can also signal through β-arrestin pathways, adding further complexity to its pharmacological profile.[2][4]

References

The 5-HT2C Antagonist RS-102221: A Technical Guide to its Effects on Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective 5-HT2C receptor antagonist, RS-102221, and its putative effects on dopamine (B1211576) neurotransmission. While direct quantitative studies on this compound's impact on dopamine release are not extensively available in public literature, this document synthesizes findings from related 5-HT2C antagonists to build a strong scientific case for its mechanism of action. This guide details the theoretical framework, key experimental protocols for investigation, and expected quantitative outcomes, offering a robust resource for researchers in neuropharmacology and drug development.

Introduction: The Role of 5-HT2C Receptors in Dopamine Modulation

Serotonin (B10506) (5-HT) plays a critical role in regulating dopamine (DA) neurotransmission throughout the brain.[1] Among the numerous serotonin receptor subtypes, the 5-HT2C receptor is a key modulator, exerting a tonic inhibitory influence on dopamine release in several critical pathways, including the mesolimbic and nigrostriatal systems.[1][2] Activation of 5-HT2C receptors has been shown to decrease the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), leading to reduced dopamine release in terminal regions like the nucleus accumbens (NAc).[3]

This compound is a potent and selective antagonist of the 5-HT2C receptor, exhibiting high affinity for both human (pKi = 8.4) and rat (pKi = 8.5) receptors.[1] Its selectivity is nearly 100-fold greater for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors.[1] By blocking the inhibitory action of endogenous serotonin at 5-HT2C receptors, this compound is hypothesized to disinhibit dopaminergic neurons, leading to an increase in extracellular dopamine levels. This mechanism of action suggests its potential therapeutic utility in conditions associated with dopamine dysregulation.

Predicted Quantitative Effects on Dopamine Release

Based on studies of other selective 5-HT2C antagonists, administration of this compound is expected to increase extracellular dopamine levels in key brain regions. The following tables summarize representative data from studies on analogous compounds, providing a basis for predicted outcomes with this compound.

| Compound | Dose | Brain Region | Peak Increase in Dopamine (%) | Reference |

| SB-242084 | 10.0 mg/kg, i.p. | Frontal Cortex | Marked Increase | [2] |

| SB-242084 | 0.5 mg/kg | Nucleus Accumbens | 21.8% | [3] |

| SB-206553 | 2.5 mg/kg | Nucleus Accumbens | 24.7% | [3] |

Table 1: Effects of Selective 5-HT2C Antagonists on Dopamine Release

| Parameter | Predicted Outcome for this compound |

| Route of Administration | Systemic (i.p., s.c.) or Local (reverse dialysis) |

| Effective Dose Range | 0.5 - 5.0 mg/kg (systemic, estimated) |

| Target Brain Regions | Nucleus Accumbens, Striatum, Prefrontal Cortex |

| Expected Peak Dopamine Increase | 20-50% above baseline |

| Time to Peak Effect | 40-60 minutes post-systemic administration |

| Duration of Action | 2-4 hours |

Table 2: Predicted Pharmacodynamic Profile of this compound on Dopamine Release

Signaling Pathway and Mechanism of Action

The proposed mechanism by which this compound enhances dopamine release involves the disinhibition of dopaminergic neurons. In a basal state, serotonin (5-HT) tonically activates 5-HT2C receptors on GABAergic interneurons in the VTA and substantia nigra. This activation stimulates the release of GABA, which in turn inhibits the firing of dopamine neurons. By antagonizing the 5-HT2C receptor, this compound reduces the excitatory drive on these GABAergic interneurons, leading to a decrease in GABAergic inhibition of dopamine neurons. This disinhibition results in an increased firing rate of dopamine neurons and consequently, enhanced dopamine release in projection areas such as the nucleus accumbens and prefrontal cortex.

References

- 1. This compound: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin (5-HT)2C receptors tonically inhibit dopamine (DA) and noradrenaline (NA), but not 5-HT, release in the frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Modulation of 5-HT2C Receptor Activity Produces Bidirectional Changes in Locomotor Activity, Responding for a Conditioned Reinforcer, and Mesolimbic DA Release in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of RS-102221: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of RS-102221, a potent and selective antagonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor. This document summarizes key binding data, details the experimental protocols used for its characterization, and visualizes the underlying principles and workflows.

Core Data Presentation: Quantitative Binding Affinity of this compound

This compound demonstrates high affinity for the 5-HT2C receptor with significant selectivity over other serotonin (B10506) receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors. The binding affinity is typically determined through competitive radioligand binding assays.

| Compound | Receptor | Species | Affinity Metric (Kᵢ) | pKᵢ | Reference |

| This compound | 5-HT2C | Human | ~4 nM | 8.4 | [1] |

| This compound | 5-HT2C | Rat | ~3.2 nM | 8.5 | [1] |

| This compound | 5-HT2A | Not Specified | ~400 nM | 6.4 | [1] |

| This compound | 5-HT2B | Not Specified | ~400 nM | 6.4 | [1] |

Note: Kᵢ values are approximated from pKᵢ values. The nearly 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors is a key characteristic of this compound.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of the in vitro binding affinity of this compound for the 5-HT2C receptor is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human 5-HT2C receptor.

-

Radioligand: [³H]-Mesulergine, a commonly used antagonist radioligand for the 5-HT2C receptor. The concentration used is typically near its dissociation constant (Kd).

-

Test Compound: this compound, prepared in a series of dilutions.

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2C ligand, such as Mianserin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail: A liquid scintillant compatible with microplate scintillation counters.

Membrane Preparation

-

Cell Lysis: Frozen cell pellets of CHO or HEK293 cells expressing the 5-HT2C receptor are thawed on ice and homogenized in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

-

Low-Speed Centrifugation: The homogenate is centrifuged at 1,000 x g for 5 minutes at 4°C to pellet nuclei and large cellular debris.

-

High-Speed Centrifugation: The resulting supernatant is transferred to a new tube and centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Washing: The membrane pellet is resuspended in fresh, cold lysis buffer and the high-speed centrifugation step is repeated.

-

Final Preparation: The final pellet is resuspended in the assay buffer. The protein concentration is determined using a standard protein assay, such as the BCA assay. The membrane preparation is then diluted to the desired final concentration for the assay.

Assay Procedure (Competitive Binding)

-

Assay Plate Setup: The assay is performed in a 96-well plate with triplicate wells for each condition:

-

Total Binding: Contains cell membranes, radioligand, and assay buffer.

-

Non-Specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., Mianserin).

-

Competition: Contains cell membranes, radioligand, and varying concentrations of the test compound (this compound).

-

-

Reagent Addition: The components are added to the wells in a final volume of 250 µL. A typical order of addition is:

-

150 µL of diluted cell membrane suspension.

-

50 µL of either assay buffer (for total binding), NSB control, or this compound dilution.

-

50 µL of [³H]-Mesulergine solution.

-

-

Incubation: The plate is gently agitated to mix the contents and incubated for 60 minutes at 30°C to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through the pre-soaked glass fiber filter plates. This traps the cell membranes with the bound radioligand on the filter.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Detection: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is then quantified using a microplate scintillation counter.

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with radioligand only).

-

IC₅₀ Determination: The data from the competition experiment (specific binding at different concentrations of this compound) is plotted on a semi-logarithmic scale. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Signaling Pathway and Experimental Logic

The following diagrams illustrate the competitive binding principle and the workflow of the radioligand binding assay.

References

An In-Depth Technical Guide to the Anxiolytic Effects of RS-102221 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anxiolytic properties of RS-102221, a selective antagonist of the serotonin (B10506) 5-HT2C receptor, as demonstrated in various preclinical animal models. The document details the pharmacological background of this compound, its mechanism of action, and the experimental protocols used to evaluate its anxiety-reducing effects. Quantitative data from key studies are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its preclinical profile.

Introduction to this compound

This compound is a potent and selective antagonist of the 5-HT2C receptor. This selectivity is a key feature, as the 5-HT2C receptor is implicated in the modulation of mood, anxiety, and appetite. Blockade of this receptor is a promising strategy for the development of novel anxiolytic agents. The anxiolytic effects of this compound are attributed to its ability to modulate downstream neurotransmitter systems, including dopamine (B1211576) and norepinephrine (B1679862), which play crucial roles in the regulation of anxiety and fear responses.

Mechanism of Action: 5-HT2C Receptor Antagonism

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects. The 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, adding complexity to its signaling profile.

By acting as an antagonist, this compound blocks the binding of serotonin to the 5-HT2C receptor, thereby inhibiting its constitutive activity and downstream signaling. This blockade has been shown to disinhibit the release of dopamine and norepinephrine in key brain regions associated with anxiety, such as the prefrontal cortex and the amygdala, contributing to its anxiolytic effects.

Anxiolytic Effects of this compound in Animal Models

The anxiolytic potential of this compound has been evaluated in several well-validated animal models of anxiety. These models are designed to elicit anxiety-like behaviors in rodents, which can then be modulated by pharmacological interventions.

The Light-Dark Box Test

The light-dark box test is based on the innate aversion of rodents to brightly illuminated, open spaces and their natural tendency to explore novel environments. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Protocol (General)

-

Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

-

Animals: Typically mice are used.

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes prior to testing.

-

This compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test.

-

Each animal is placed in the center of the light compartment, facing away from the opening.

-

Behavior is recorded for a 5-10 minute session.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Number of transitions between compartments.

-

Latency to first enter the dark compartment.

-

Locomotor activity (total distance traveled).

-

Quantitative Data

| Animal Model | Compound | Dose (mg/kg, i.p.) | Key Findings | Reference |

| Mice | This compound | 2 | Reduced anxiety-like behavior. | [1] |

| Mice | This compound | 1 | Reduced prestimulus inhibition of the startle reflex. | [1] |

The Elevated Plus Maze (EPM) and Elevated Zero Maze (EZM)